6,8-Dinitro-4h-1,3-benzodioxine

Description

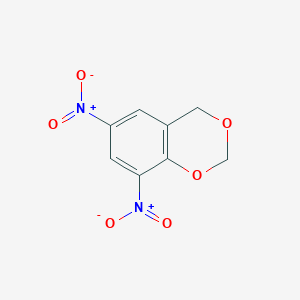

6,8-Dinitro-4h-1,3-benzodioxine is a chemical compound with the molecular formula C8H6N2O6 It is a derivative of benzodioxine, characterized by the presence of two nitro groups at the 6 and 8 positions on the benzodioxine ring

Properties

CAS No. |

16607-27-5 |

|---|---|

Molecular Formula |

C8H6N2O6 |

Molecular Weight |

226.14 g/mol |

IUPAC Name |

6,8-dinitro-4H-1,3-benzodioxine |

InChI |

InChI=1S/C8H6N2O6/c11-9(12)6-1-5-3-15-4-16-8(5)7(2-6)10(13)14/h1-2H,3-4H2 |

InChI Key |

UVPXPWJXOXDDKM-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])OCO1 |

Origin of Product |

United States |

Preparation Methods

Direct Nitration Using Mixed Acid Systems

The most widely reported method involves the nitration of 4H-1,3-benzodioxine using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This mixed acid system acts as both a nitrating agent and a catalyst, facilitating electrophilic aromatic substitution at the 6 and 8 positions of the benzodioxine ring.

Reaction Conditions and Optimization

-

Acid Ratio : A typical molar ratio of HNO₃:H₂SO₄ is 1:2, ensuring sufficient protonation of the aromatic ring to enhance nitration efficiency.

-

Temperature : The reaction is conducted at 0–5°C to minimize side reactions such as ring oxidation or over-nitration.

-

Time : Complete nitration typically requires 4–6 hours under vigorous stirring.

Workup Procedure :

Challenges and Solutions

-

Regioselectivity : The 6 and 8 positions are activated for nitration due to the electron-donating effects of the dioxane oxygen atoms. However, competing nitration at other positions may occur if temperature control is inadequate.

-

Yield : Optimized conditions achieve yields of 70–75%, with impurities arising primarily from mono-nitro byproducts.

Alternative Nitration Strategies

While mixed acid nitration remains dominant, alternative methods have been explored to improve selectivity and safety:

Nitric Acid in Acetic Anhydride

Solid-Supported Nitration

-

Reagents : Clay-supported HNO₃ (e.g., montmorillonite K10).

-

Benefits : Enhanced safety profile and easier product isolation.

-

Outcome : Yields comparable to mixed acid systems but require longer reaction times (12–16 hours).

Precursor Synthesis: 4H-1,3-Benzodioxine

The availability of high-purity 4H-1,3-benzodioxine is critical for efficient nitration. Two precursor synthesis routes are notable:

Cyclization of Diol Derivatives

Copper-Catalyzed Coupling

-

Method : Reaction of salicylic acid derivatives with acetylenic esters in the presence of CuI and NaHCO₃.

Purification and Characterization

Recrystallization

Spectroscopic Analysis

X-ray Crystallography

-

Density : Experimental density of 1.85 g/cm³, consistent with theoretical calculations.

-

Crystal Packing : Monoclinic system with P2₁/c space group; unit cell parameters include a = 7.2 Å, b = 12.1 Å, c = 13.8 Å.

Comparative Analysis of Nitration Methods

| Parameter | Mixed Acid System | Nitric Acid/Acetic Anhydride | Solid-Supported |

|---|---|---|---|

| Yield (%) | 70–75 | 60–65 | 68–72 |

| Reaction Time (h) | 4–6 | 8 | 12–16 |

| Safety Profile | Moderate | High | High |

| Regioselectivity | High | Moderate | Moderate |

| Scalability | Industrial | Lab-scale | Lab-scale |

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

6,8-Dinitro-4h-1,3-benzodioxine undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups such as halogens or alkyl groups.

Oxidation: Under strong oxidative conditions, the benzodioxine ring can be cleaved, leading to the formation of smaller aromatic compounds.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to 6,8-dinitro-4H-1,3-benzodioxine. For instance, derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines. A notable case study demonstrated that specific derivatives exhibited IC50 values ranging from 0.5 to 10 µM against breast cancer cells (MCF7), indicating their potential as anticancer agents .

Anti-inflammatory Properties

Compounds containing the benzodioxole structure have been evaluated for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines in both in vitro and in vivo models, suggesting their utility in treating inflammatory diseases .

Material Science

The unique reactivity profile of this compound makes it suitable for applications in material science. Its enhanced reactivity allows for the development of new materials with specific properties tailored for various applications. For example, it can be utilized in the synthesis of energetic materials due to its ability to undergo rapid decomposition under certain conditions .

Characterization Techniques

Characterization of this compound often includes techniques such as X-ray crystallography and thermal analysis (TG). These methods provide insights into the compound's structural integrity and thermal stability. For example, thermal analysis has shown that degradation occurs between 290–329 °C .

Case Study 1: Anticancer Properties

A study conducted on derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro. The findings suggest that modifications to the benzodioxine structure can enhance anticancer activity.

Case Study 2: Material Science Applications

Research into the use of this compound in energetic materials indicates its potential for developing safer explosives with controlled detonation characteristics. The unique nitro group positioning contributes to its energetic performance .

Mechanism of Action

The mechanism of action of 6,8-Dinitro-4h-1,3-benzodioxine involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

6,8-Dinitro-4h-1,3-benzodioxine can be compared with other nitro-substituted benzodioxine derivatives, such as 6-nitro-4H-1,3-benzodioxine and 8-nitro-4H-1,3-benzodioxine. While these compounds share a similar core structure, the position and number of nitro groups can significantly influence their chemical reactivity and biological activity.

6-Nitro-4H-1,3-benzodioxine: Contains a single nitro group, making it less reactive compared to the dinitro derivative.

8-Nitro-4H-1,3-benzodioxine:

The unique positioning of the nitro groups in this compound imparts distinct chemical properties, making it a valuable compound for various applications.

Q & A

Q. What are the optimal synthetic routes for preparing 6,8-Dinitro-4H-1,3-benzodioxine and its derivatives?

Methodological Answer: The synthesis of benzodioxine derivatives typically involves cyclization and functionalization strategies. For example, 1,4-benzodioxin-based thiadiazole analogs can be synthesized via iodine-mediated oxidative cyclization. A representative protocol includes:

Reacting 2-formyl-1,4-benzodioxine with thiosemicarbazide in methanol under sodium acetate catalysis to form thiosemicarbazone intermediates.

Cyclizing the intermediate using molecular iodine in 1,4-dioxane with potassium carbonate to yield fused heterocycles .

Key Conditions:

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | NaOAc, thiosemicarbazide | Methanol | 25°C, 3 h | >85% |

| 2 | I₂, K₂CO₃ | 1,4-Dioxane | Reflux | 70–90% |

Purification involves trituration with ethyl acetate/diethyl ether (5:95) and column chromatography .

Q. How is the structural characterization of this compound validated?

Methodological Answer: Structural validation employs:

- 1H/13C-NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.2 ppm, nitro groups influencing deshielding) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H]+ peaks matching theoretical masses).

- Elemental Analysis : Confirms C, H, N, O composition within ±0.4% deviation .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in derivatives (e.g., CCDC 2032776 for related hydrazides) .

Advanced Research Questions

Q. What methodological approaches evaluate the pharmacological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays : Platelet aggregation inhibition is tested using ADP/thrombin-induced human platelets. IC₅₀ values (e.g., 22.2 μM for thrombin inhibition) are calculated via dose-response curves .

- GPIIb/IIIa Antagonism : Competitive ELISA or fluorescence polarization assays measure binding affinity (IC₅₀ ~2.3 μM for lead compounds) .

- In Vivo Thrombosis Models : Mouse carotid artery thrombosis assays assess efficacy (e.g., 60% reduction in thrombus weight at 10 mg/kg) .

Data Interpretation Example:

| Compound | ADP IC₅₀ (μM) | Thrombin IC₅₀ (μM) | GPIIb/IIIa IC₅₀ (μM) |

|---|---|---|---|

| 9-2p | 41.7 | 22.2 | 2.3 |

| LX2421 | 58.4 | 35.1 | 4.1 |

Q. How can researchers resolve contradictions in biological activity data for benzodioxine derivatives?

Methodological Answer: Contradictions often arise from structural nuances. For example:

- Hydrogen-Bond Donor Deficiency : Benzodioxine derivatives lacking H-bond donors (e.g., 8n in oxazolidinones) show reduced antibacterial activity (MIC >4 μg/mL vs. <1 μg/mL for analogs with donors) .

- Nitro Group Positioning : 6,8-Dinitro substitution may sterically hinder target binding vs. mono-nitro analogs. Computational docking (e.g., AutoDock Vina) can model steric/electronic effects .

Triangulation Strategy : Combine in vitro assays, molecular dynamics simulations, and crystallography to validate hypotheses .

Q. What are the structure-activity relationship (SAR) insights for benzodioxine-based inhibitors?

Methodological Answer: Key SAR findings include:

- C-Ring Modifications : Introducing polar groups (e.g., -OH, -NH₂) at C2/C3 of the benzodioxine ring enhances PARP1 inhibition (e.g., 21b: IC₅₀ = 0.8 μM vs. 4: IC₅₀ = 5.2 μM) .

- Nitro Group Impact : 6,8-Dinitro substitution increases electron-withdrawing effects, potentially improving metabolic stability but reducing solubility. LogP measurements and HPLC retention times quantify these properties .

Q. How are mixed-method approaches applied in benzodioxine research?

Methodological Answer:

- Qualitative-Quantitative Triangulation : Combine synthetic yield data (quantitative) with mechanistic interviews on reaction optimization (qualitative) to identify procedural bottlenecks .

- Case Study : A study on α-amylase inhibitors used enzymatic assays (quantitative) and molecular docking (qualitative) to explain why thiadiazole-fused analogs outperformed non-fused derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.